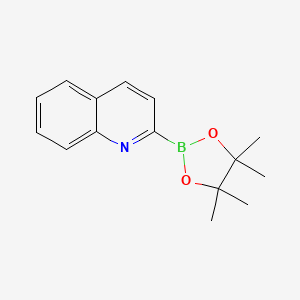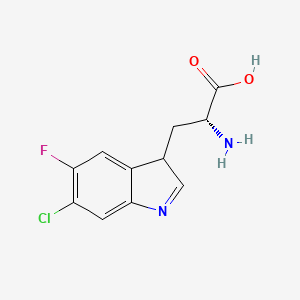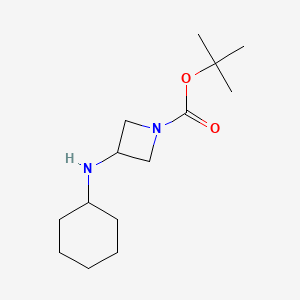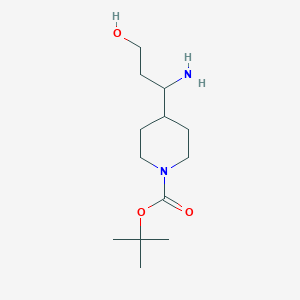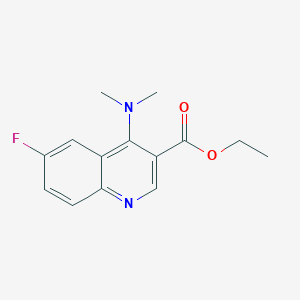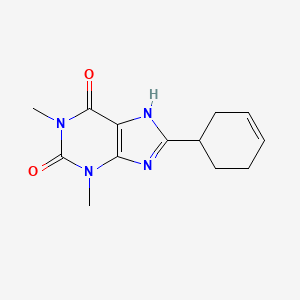
tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system with a carbamate group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate typically involves the reaction of quinoline derivatives with tert-butyl carbamate. One common method includes the condensation of 2-oxo-1H-quinoline-4-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form quinoline derivatives with reduced functional groups.
Substitution: It can participate in substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
Comparison:
- tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions.
- Its potential applications in medicinal chemistry and materials science may also differ, highlighting its uniqueness in these fields.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-12(17)15-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
KQPBYWMOKMHWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C1CC(=O)NC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)





![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
